molecular formula C8H15ClN4O B3420037 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride CAS No. 1688656-88-3

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride

Cat. No.: B3420037
CAS No.: 1688656-88-3
M. Wt: 218.68 g/mol
InChI Key: TWAOVUDRQJPVDF-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is an organic compound with the molecular formula C8H15ClN4O. It is a hydrochloride salt of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is a multi-substituted pyrazolecarboxamide. This compound is primarily used as an intermediate in the synthesis of Sildenafil, a well-known medication used to treat erectile dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride typically involves multiple steps. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments, such as inert atmospheres and specific temperature ranges.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride involves its role as an intermediate in the synthesis of Sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, Sildenafil increases blood flow to the penis, facilitating an erection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride is unique due to its specific substitution pattern and its role as a key intermediate in the synthesis of Sildenafil. Its hydrochloride form enhances its solubility and stability, making it more suitable for industrial applications .

Properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOVUDRQJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436908
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688656-88-3, 247584-10-7
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247584-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
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